![molecular formula C17H16N2O2 B5645468 N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5645468.png)
N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide
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Overview
Description
Synthesis Analysis
The synthesis of related benzoxazole derivatives involves strategic organic reactions that yield compounds with potential biological activities. For instance, the synthesis of benzothiazole and benzoxazole derivatives often includes condensation reactions, where specific precursors are reacted under controlled conditions to achieve the desired acetamide derivatives. These processes are carefully designed to introduce or modify functional groups that confer the compounds' unique properties and potential applications (Duran & Canbaz, 2013).
Molecular Structure Analysis
The molecular structure of benzoxazole derivatives is characterized using advanced spectroscopic techniques, including NMR, FTIR, and mass spectrometry. These methods provide detailed insights into the compounds' structural features, such as the presence of dimethyl groups and the acetamide linkage, crucial for their reactivity and function. The acidity constants (pKa) of these molecules, determined through UV spectroscopic studies, highlight the electron-donating and withdrawing effects of substituents on the benzoxazole ring, affecting the molecule's overall stability and reactivity (Duran & Canbaz, 2013).
properties
IUPAC Name |
N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-10-8-11(2)16-15(9-10)19-17(21-16)13-4-6-14(7-5-13)18-12(3)20/h4-9H,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJERFACDBCWAPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide |
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